Axitinib metabolite M9
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3E)-3-[(2E)-2-(1-hydroxypyridin-2-ylidene)ethylidene]indazol-6-yl]sulfinyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(29)16-10-11-17-19(24-25-20(17)14-16)12-9-15-6-4-5-13-26(15)28/h2-14,28H,1H3,(H,23,27)/b15-9+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVCUNKPBREDN-UUAZFVJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=CC=C4C=CC=CN4O)N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)/C(=C\C=C\4/C=CC=CN4O)/N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1348044-24-5 | |
| Record name | Axitinib sulfoxide pyridine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348044245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AXITINIB SULFOXIDE PYRIDINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID0Q0B0IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Definitive Guide to the Role of CYP3A4 in the Metabolic Formation of Axitinib's M9 Metabolite
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Axitinib, a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, is a cornerstone in the treatment of advanced renal cell carcinoma.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism.[1][2] Understanding the intricate enzymatic processes that dictate the biotransformation of Axitinib is paramount for optimizing its therapeutic window, predicting drug-drug interactions, and ensuring patient safety. This guide provides a comprehensive technical overview of the metabolic landscape of Axitinib, with a specific focus on the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of the unique sulfoxide/N-oxide metabolite, M9.
The Metabolic Fate of Axitinib: An Overview
The clearance of Axitinib is primarily driven by extensive metabolism, with multiple metabolites identified in human plasma, urine, and feces.[1][3] The metabolic pathways are diverse, encompassing both Phase I oxidative reactions and Phase II conjugation reactions.[3] The two most abundant circulating metabolites are a pharmacologically inactive N-glucuronide conjugate (M7) and a sulfoxide product (M12).[1][2]
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 enzymes have been instrumental in elucidating the specific enzymes responsible for Axitinib's metabolism. These investigations have unequivocally identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of Axitinib, with minor contributions from CYP3A5, CYP1A2, and CYP2C19.[4]
The Central Role of CYP3A4 in Axitinib Oxidation
CYP3A4, a member of the cytochrome P450 superfamily, is the most abundant and catalytically versatile drug-metabolizing enzyme in the human liver. Its broad substrate specificity makes it a key player in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. In the context of Axitinib, CYP3A4-mediated oxidation is the rate-limiting step for its clearance.
The profound influence of CYP3A4 on Axitinib's pharmacokinetics is highlighted by clinical drug-drug interaction studies. Co-administration of Axitinib with potent CYP3A4 inhibitors, such as ketoconazole, leads to a significant increase in Axitinib plasma concentrations, while co-administration with potent CYP3A4 inducers, like rifampin, results in a marked decrease in its systemic exposure.[2] These findings underscore the critical need to consider concomitant medications that may modulate CYP3A4 activity when prescribing Axitinib.
Unraveling the Formation of the M9 Metabolite: A Sulfoxide/N-oxide Derivative
Among the array of Axitinib metabolites, M9 presents a particularly interesting case of dual modification, being characterized as a "mixed sulfoxidation/N-oxidation" or "sulfoxide/N-oxide" derivative.[3] While M9 is a minor metabolite, its formation provides valuable insights into the catalytic capabilities of the enzymes involved in Axitinib's biotransformation.
The Enzymatic Machinery: CYP3A4 at the Forefront
Given that CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Axitinib, it is the primary candidate for catalyzing both the sulfoxidation and N-oxidation reactions that lead to the formation of M9. CYP450 enzymes are well-known for their ability to catalyze the oxidation of both sulfur and nitrogen atoms within a single substrate molecule.
The proposed biotransformation pathway for the formation of M9 likely involves a two-step process, although a concerted mechanism cannot be entirely ruled out. The sequence of these oxidative events—sulfoxidation followed by N-oxidation, or vice versa—is not definitively established. However, based on the known catalytic mechanisms of CYP3A4, both pathways are plausible.
It is also worth considering the potential involvement of other enzyme systems, such as the Flavin-containing Monooxygenases (FMOs), in the N-oxidation step. FMOs are another class of Phase I drug-metabolizing enzymes that specialize in the oxidation of soft nucleophiles, including amines, to form N-oxides.[5][6] While CYP3A4 is the dominant enzyme in overall Axitinib metabolism, a minor contribution from FMOs to the N-oxidation of an already sulfoxidized intermediate cannot be entirely excluded without specific inhibitory studies.
Experimental Methodologies for Studying Axitinib Metabolism
The characterization of Axitinib's metabolic pathways and the identification of the enzymes involved rely on a suite of sophisticated in vitro and analytical techniques.
In Vitro Enzyme Assays
A fundamental approach to understanding drug metabolism is through the use of in vitro systems that replicate the enzymatic environment of the liver.
1. Human Liver Microsomes (HLMs): HLMs are subcellular fractions of hepatocytes that are enriched in drug-metabolizing enzymes, particularly CYPs. They serve as a robust and physiologically relevant model for studying Phase I metabolism.
-
Protocol for Axitinib Metabolism in HLMs:
-
Prepare an incubation mixture containing pooled HLMs, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and Axitinib at various concentrations.
-
Pre-incubate the mixture at 37°C to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the cofactor, NADPH.
-
Incubate for a specified time period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the parent drug and its metabolites using LC-MS/MS.
-
2. Recombinant Human CYP Enzymes: To pinpoint the specific CYP isoforms responsible for a particular metabolic reaction, recombinant enzymes expressed in a heterologous system (e.g., insect cells or bacteria) are employed.
-
Protocol for Reaction Phenotyping with Recombinant CYPs:
-
Prepare individual incubation mixtures for each recombinant CYP isoform (e.g., CYP3A4, CYP3A5, CYP1A2, CYP2C19) containing the enzyme, a buffered solution, and Axitinib.
-
Follow the same pre-incubation, reaction initiation, incubation, and termination steps as described for HLMs.
-
Compare the metabolite formation across the different CYP isoforms to determine their relative contributions.
-
Bioanalytical Techniques for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of drugs and their metabolites in complex biological matrices.
-
Typical LC-MS/MS Method for Axitinib and its Metabolites:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Axitinib and its metabolites.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Axitinib | 387.1 | 356.1 |
| M12 (Sulfoxide) | 403.1 | 372.1 |
| M9 (Sulfoxide/N-oxide) | 419.1 | 388.1 |
| Note: The specific m/z values may vary slightly depending on the instrument and analytical conditions. |
Data Presentation and Interpretation
Kinetic Analysis of Metabolite Formation
To quantitatively assess the efficiency of an enzyme in metabolizing a drug, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined. These parameters provide valuable information for predicting in vivo clearance and potential drug-drug interactions.
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | M12 (Sulfoxide) | 4.0 | 9.6 |
| CYP3A5 | M12 (Sulfoxide) | 1.9 | 1.4 |
| Data adapted from Zientek et al., 2016.[4] |
Visualizing the Metabolic Pathway and Experimental Workflow
Axitinib Metabolic Pathway
Caption: Workflow for in vitro Axitinib metabolism studies.
Conclusion
The metabolic landscape of Axitinib is dominated by the activity of CYP3A4, which orchestrates the primary oxidative clearance of the drug. The formation of the M9 metabolite, a sulfoxide/N-oxide derivative, represents a fascinating example of the catalytic versatility of this crucial enzyme. A thorough understanding of the role of CYP3A4 in Axitinib metabolism, facilitated by the experimental and analytical methodologies outlined in this guide, is indispensable for drug development professionals and researchers. This knowledge is fundamental for predicting and managing drug-drug interactions, optimizing dosing regimens, and ultimately enhancing the therapeutic outcomes for patients receiving this vital anti-cancer agent.
References
-
Garrett, M., et al. (2013). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 52(9), 727-740. [Link]
-
Li, W., et al. (2022). UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs. BMC Chemistry, 16(1), 7. [Link]
-
Mahapatra, A., et al. (2022). DEVELOPMENT AND VALIDATION OF LC/MS-MS METHOD FOR ESTIMATION OF AXITINIB FORMULATIONS BY BOX BEHNKEN DESIGN. Journal of Positive School Psychology, 6(4), 3164-3176. [Link]
-
Mi, Y., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 140, 205-214. [Link]
-
Pithavala, Y. K., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 795-806. [Link]
-
Rausch, M., et al. (2022). Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 221, 115033. [Link]
-
Reddy, G. B., & Lokesh, T. (2017). HPLC method development and validation for the estimation of Axitinib in rabbit plasma. Pharmaceutical and Biological Evaluations, 4(4), 183-189. [Link]
-
Smith, B. J., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 795-806. [Link]
-
Sonpavde, G., et al. (2013). Clinical pharmacology of axitinib. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1185-1195. [Link]
-
U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib. [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 209-219. [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 209-219. [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 209-219. [Link]
-
Pithavala, Y. K., et al. (2013). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 52(9), 727-740. [Link]
-
Optibrium. (n.d.). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. UroToday. [Link]
-
Krueger, S. K., & Williams, D. E. (2008). Role of flavin-containing monooxygenase in drug development. Drug Metabolism Reviews, 40(4), 629-641. [Link]
-
Wikipedia. (n.d.). Flavin-containing monooxygenase. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. urotoday.com [urotoday.com]
- 5. Role of flavin-containing monooxygenase in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 7. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Axitinib Metabolite Profiling (M12 vs. M9)
Executive Summary: The Metabolic Architecture of Axitinib
Axitinib (Inlyta®), a potent tyrosine kinase inhibitor (TKI) targeting VEGFR-1, -2, and -3, undergoes extensive hepatic metabolism primarily mediated by CYP3A4/5 and UGT1A1 .[1][2][3][4] Understanding the metabolic fate of Axitinib is critical for interpreting pharmacokinetic (PK) variability and drug-drug interaction (DDI) risks.
While the N-glucuronide (M7) and the Sulfoxide (M12) are the dominant circulating metabolites, the Sulfoxide/N-oxide (M9) represents a critical downstream oxidation product that serves as a marker of extensive oxidative clearance.
This guide delineates the physicochemical, enzymatic, and analytical differences between the major M12 (Sulfoxide) metabolite and the dual-oxidation M9 (Sulfoxide N-Oxide) metabolite.
Structural & Chemical Characterization
The core difference between M12 and M9 lies in the extent of oxidation on the thioether and pyridine moieties of the parent scaffold.
M12: The Mono-Oxidative Product (Sulfoxide)
-
Chemical Transformation: Mono-oxygenation of the thioether sulfur atom linking the indazole and benzamide rings.
-
Mass Shift: +16 Da relative to parent (
in ESI+). -
Stereochemistry: The formation of the sulfoxide creates a chiral center at the sulfur atom. While Axitinib is achiral, M12 exists as a pair of enantiomers, though typically analyzed as a racemate in non-chiral LC-MS workflows.
M9: The Di-Oxidative Product (Sulfoxide N-Oxide)
-
Identity: Axitinib Sulfoxide N-Oxide.
-
Chemical Transformation: Dual oxidation involving:
-
Oxidation of the thioether to a sulfoxide (identical to M12).
-
Oxidation of the pyridine nitrogen to an N-oxide .
-
-
Mass Shift: +32 Da relative to parent (
in ESI+). -
Significance: M9 represents a "metabolite of a metabolite," indicating sequential oxidative processing by CYP enzymes.
Physicochemical Comparison Table
| Feature | Axitinib (Parent) | M12 (Sulfoxide) | M9 (Sulfoxide N-Oxide) |
| Molecular Weight | 386.47 Da | 402.47 Da | 418.47 Da |
| Precursor Ion (M+H)+ | m/z 387 | m/z 403 | m/z 419 |
| Primary Modification | None | S-oxidation (Thioether) | S-oxidation + N-oxidation (Pyridine) |
| Lipophilicity (LogP) | High (Class II/IV) | Reduced (More Polar) | Significantly Reduced (Most Polar) |
| Potency (VEGFR-2) | IC50 < 1 nM | Inactive (>400x shift) | Inactive (Likely >1000x shift) |
| Primary Enzyme | - | CYP3A4/5 | CYP3A4 (Sequential) |
Enzymatic Genesis & Biosynthesis Pathways
The formation of M12 and M9 illustrates the "metabolic cascade" effect typical of CYP3A4 substrates.
-
Pathway A (Primary): Axitinib is oxidized by CYP3A4/5 at the sulfur atom to form M12 . This is the rate-limiting oxidative step.
-
Pathway B (Secondary): M12 acts as a substrate for further oxidation.[8] CYP3A4 attacks the pyridine ring nitrogen, converting M12 into M9 .
Pathway Visualization (DOT)
Figure 1: Axitinib metabolic cascade highlighting the sequential oxidation from Parent to M12 and subsequently to M9.
Experimental Protocol: Differential Analysis via LC-MS/MS
To reliably distinguish M9 from M12 and other isobaric interferences (e.g., di-hydroxylated metabolites which would also be +32 Da), a high-fidelity LC-MS/MS workflow is required.
Reagents & Standards
-
Biological Matrix: Human Liver Microsomes (HLM) or recombinant CYP3A4 (rCYP3A4).
-
Cofactors: NADPH generating system (for oxidative pathways).
-
Internal Standard: Axitinib-d3 or analog.
Incubation Protocol (Self-Validating)
-
Preparation: Pre-incubate HLM (0.5 mg/mL) with Axitinib (10 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH to initiate oxidation.
-
Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Validation Check: M12 should appear early (linear phase < 20 min). M9 should show a "lag phase" characteristic of secondary metabolites, appearing only after sufficient M12 has accumulated.
-
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard.
LC-MS/MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 50mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Mass Transitions (MRM):
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy | Notes |
| Axitinib | 387.1 | 356.1 | 25 eV | Loss of -OCH3/Amide |
| M12 (Sulfoxide) | 403.1 | 372.1 | 28 eV | Shifted parent fragment |
| M9 (Sulfoxide/N-Oxide) | 419.1 | 403.1 | 20 eV | Diagnostic Transition: Loss of Oxygen (-16 Da) from N-oxide is a hallmark fragmentation. |
Data Interpretation Strategy
-
Retention Time Logic: Due to the addition of polar oxygen atoms, the elution order on a Reverse Phase column will invariably be:
-
M9 (Most Polar)
M12 Axitinib (Least Polar) .
-
-
Differentiation from Sulfones: If a metabolite appears at +32 Da (m/z 419) but elutes later than M9 or does not show the characteristic -16 Da (N-oxide loss) fragmentation, it may be the Sulfone (M14/15), though these are typically formed via a different kinetic profile.
Clinical & Pharmacological Implications[2][4][7][9][10][11][12]
Potency & Activity
Both M12 and M9 are considered pharmacologically inactive .
-
In vitro assays demonstrate that M12 has >400-fold higher IC50 against VEGFR-2 compared to Axitinib.
-
M9, being more polar and structurally perturbed at the pyridine binding motif, is devoid of clinically relevant kinase inhibitory activity.
Abundance & Excretion
-
M12: Major circulating metabolite.[2][4][9][10] In human mass balance studies, it accounts for ~16-20% of plasma radioactivity. It is a key marker for CYP3A4 activity.
-
M9: Minor metabolite, primarily detected in urine (accounting for ~1.7% of dose) and feces.[3] Its presence in urine suggests that the dual oxidation increases water solubility sufficiently to allow renal clearance, unlike the parent drug which is hepatobiliarily cleared.
Drug-Drug Interaction (DDI) Flag
While M12 is inactive, its formation is highly sensitive to CYP3A4 modulators.
-
CYP3A4 Inducers (e.g., Rifampin): Will accelerate Axitinib
M12 M9 conversion, drastically reducing parent drug exposure (AUC). -
CYP3A4 Inhibitors (e.g., Ketoconazole): Will block the Axitinib
M12 step. M9 levels will likely vanish, while parent Axitinib levels spike.
References
-
Pfizer Inc. (2012). Inlyta (axitinib) Prescribing Information. U.S. Food and Drug Administration. Link
-
Smith, B. J., et al. (2014).[3][8][10] "Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans." Drug Metabolism and Disposition, 42(5), 797-806. Link
-
Zientek, M. A., et al. (2016).[1] "In Vitro Kinetic Characterization of Axitinib Metabolism." Drug Metabolism and Disposition, 44(1), 102-114. Link
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Axitinib (NDA 202324).Link
Sources
- 1. In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Axitinib sulfoxide | TargetMol [targetmol.com]
- 6. urotoday.com [urotoday.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Characterization of Axitinib Oxidative Metabolites
Technical Guide & Whitepaper
Executive Summary
Axitinib (Inlyta®) is a potent, selective tyrosine kinase inhibitor (TKI) targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3).[1] While its clinical efficacy in renal cell carcinoma (RCC) is well-established, its metabolic fate is complex. This guide analyzes the pharmacological activity of Axitinib’s oxidative metabolites, specifically the sulfoxide (M12) and the epoxide-derived species (M12a/M5) .[2][]
Core Insight: Unlike some TKIs where metabolites contribute significantly to efficacy (e.g., Sunitinib), Axitinib’s oxidative metabolites are pharmacologically inactive . The primary oxidative metabolite, M12, exhibits a >400-fold reduction in potency against VEGFR-2 compared to the parent drug. This guide details the structural basis for this loss of activity, the enzymatic pathways (CYP3A4/5) governing their formation, and the experimental protocols required to validate these findings.
The Metabolic Landscape
Axitinib undergoes extensive hepatic metabolism.[4][5][6] The primary clearance pathways are oxidative metabolism (mediated chiefly by CYP3A4/5) and glucuronidation (mediated by UGT1A1).
2.1 Key Oxidative Metabolites
-
M12 (Sulfoxide): The major oxidative metabolite formed via sulfur oxidation of the thioether linkage.
-
M12a (Epoxide): A transient, reactive oxidative intermediate formed on the ethenyl moiety.
-
M5 (Carboxylic Acid): Formed via the degradation of the M12a epoxide (likely via a Baeyer-Villiger rearrangement mechanism).[2][]
-
M14/M15 (Sulfone/N-oxide): Minor oxidative products.
2.2 Pathway Visualization
The following diagram illustrates the oxidative cascade and the enzymatic governance of Axitinib clearance.
Figure 1: Axitinib metabolic pathways highlighting the dominance of CYP3A4 in oxidative clearance.
Pharmacological Activity & Selectivity
The structural modification in M12 (oxidation of the sulfur atom) critically disrupts the ligand-protein interaction within the ATP-binding pocket of the VEGFR kinase domain.
3.1 Comparative Potency Data (VEGFR-2)
The following table synthesizes IC50 data, demonstrating the drastic loss of potency in metabolites.
| Compound | Structural Modification | Target | IC50 (nM) | Fold-Reduction vs. Parent | Activity Status |
| Axitinib | Parent | VEGFR-2 | 0.2 | 1x | Active |
| M12 | Sulfoxide (S=O) | VEGFR-2 | ~80 | ~400x | Inactive |
| M7 | N-Glucuronide | VEGFR-2 | ~1,600 | ~8,000x | Inactive |
Note: IC50 values are approximate means derived from cellular phosphorylation assays (HUVEC/PAE).
3.2 Mechanistic Basis for Inactivity
Axitinib binds in the "DFG-out" conformation of VEGFR-2. The thioether sulfur atom in the parent molecule is involved in critical hydrophobic interactions and positioning of the indazole core.
-
Steric Hindrance: The addition of the oxygen atom in M12 (Sulfoxide) introduces steric bulk that clashes with the gatekeeper residues in the kinase hinge region.
-
Electronic Effects: The sulfoxide group alters the electron density of the indazole ring, weakening the hydrogen bonding network required for high-affinity binding.
Experimental Framework
To validate the pharmacological profile of Axitinib metabolites, the following "Self-Validating" protocols are recommended. These protocols prioritize reproducibility and artifact elimination.
Protocol A: In Vitro Metabolic Stability & Metabolite Generation
Objective: Generate M12 and M12a in situ using Human Liver Microsomes (HLM) to assess clearance kinetics.
Reagents:
-
Pooled HLM (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound: Axitinib (1 µM final).
-
Positive Control: Midazolam (CYP3A4 probe).
-
Inhibitor Control: Ketoconazole (1 µM) to confirm CYP3A4 dependence.
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) with Axitinib in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor transitions for Axitinib (m/z 387→356) and M12 (+16 Da shift).
Validation Criteria:
-
Midazolam clearance must be >80% at 30 mins.
-
Ketoconazole samples must show <10% Axitinib depletion (confirming CYP3A4 mechanism).
Protocol B: VEGFR-2 Kinase Inhibition Assay (FRET-Based)
Objective: Quantify the IC50 of isolated/synthesized metabolites (M12) compared to Axitinib.
Reagents:
-
Recombinant Human VEGFR-2 (KDR) Kinase Domain.
-
FRET Peptide Substrate (e.g., Z'-LYTE™ Tyr 1 Peptide).
-
ATP (at Km apparent, typically 10 µM).
-
Test Compounds: Axitinib, M12 (Synthesized standard).[2]
Workflow Visualization:
Figure 2: FRET-based kinase inhibition workflow for IC50 determination.
Data Analysis:
-
Calculate Emission Ratio (Coumarin/Fluorescein).
-
Plot % Phosphorylation vs. Log[Compound].
-
Fit to Sigmoidal Dose-Response (Variable Slope) equation.
-
Validation: Z-factor must be > 0.5. Axitinib IC50 must fall within 0.1–0.3 nM.[1]
Clinical Implications & Safety
5.1 Exposure-Response Relationship
Despite M12 being a major metabolite, its contribution to the overall pharmacological effect is negligible.
-
Plasma Exposure: At steady state (5 mg BID), M12 represents ~20% of circulating radioactivity, while the glucuronide (M7) represents ~50%.
-
Total Activity Calculation:
Given the 400-fold lower potency, the contribution of M12 is mathematically insignificant (<0.1% of total efficacy).
5.2 Hepatic Impairment
Since Axitinib clearance is heavily dependent on CYP3A4/5 (forming M12), hepatic impairment significantly alters exposure.
-
Moderate Impairment (Child-Pugh B): Axitinib AUC increases ~2-fold.[6][8]
-
Recommendation: Dose reduction is required (e.g., 5 mg to 2.5 mg approx, or strictly titrated) because the parent drug accumulates, not because of toxic metabolite accumulation.
References
-
Pfizer Inc. (2012). Inlyta (axitinib) Prescribing Information. U.S. Food and Drug Administration. Link
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(1), 102-114. Link
-
Smith, B. J., et al. (2014).[2][9] Pharmacokinetics, Metabolism, and Excretion of [14C]Axitinib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Humans. Drug Metabolism and Disposition, 42(6), 102-114. Link
-
Chen, Y., et al. (2013). Clinical Pharmacology of Axitinib. Clinical Pharmacokinetics, 52(9), 713-725. Link
-
Gross-Goupil, M., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 269–277. Link
Sources
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Axitinib M9 molecular weight and formula C22H18N4O3S
An In-depth Technical Guide to the Axitinib M9 Metabolite: Formation, Properties, and Analysis
Introduction to Axitinib
Axitinib, marketed under the trade name Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3.[1] These receptors are critical mediators in the process of angiogenesis, the formation of new blood vessels, which is a hallmark of tumor growth and metastasis.[2] By blocking the ATP-binding site of VEGFRs, Axitinib inhibits downstream signaling pathways, thereby preventing endothelial cell proliferation and survival.[2] This anti-angiogenic activity has established Axitinib as a key therapeutic agent in the treatment of advanced renal cell carcinoma (RCC), particularly after the failure of one prior systemic therapy.[1]
Axitinib is administered orally and is characterized by rapid absorption, with maximum plasma concentrations reached within 4 hours.[3] The parent drug has a molecular formula of C22H18N4OS and a molecular weight of approximately 386.47 g/mol .[4][5][6] Its disposition is primarily driven by hepatic metabolism.
The Metabolic Landscape of Axitinib
Axitinib undergoes extensive metabolism in the liver, which is the primary route of its clearance from the body.[4] This biotransformation is mediated predominantly by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 being the major contributors.[2] To a lesser extent, CYP1A2, CYP2C19, and the phase II enzyme UDP-glucuronosyltransferase (UGT) 1A1 also participate in its metabolic fate.[2]
The metabolism results in a variety of oxidative and conjugated metabolites. The two most abundant metabolites found in human plasma are M7 (an N-glucuronide) and M12 (a sulfoxide), both of which are considered pharmacologically inactive.[3][7] This guide focuses on a less abundant but chemically significant metabolite: M9.
Focus: The M9 Metabolite (Axitinib Sulfoxide/N-oxide)
The M9 metabolite is a product of mixed oxidation, identified as an axitinib sulfoxide/N-oxide.[8][9] This biotransformation involves the addition of two oxygen atoms to the parent Axitinib molecule: one to the sulfur atom (forming a sulfoxide) and another to a nitrogen atom (forming an N-oxide). This enzymatic modification results in a distinct chemical entity with altered physicochemical properties.
The formation of M9 leads to a predictable increase in mass and polarity compared to the parent drug. The key properties are summarized below.
| Property | Axitinib (Parent Drug) | Axitinib M9 (Metabolite) | Rationale for Change |
| Chemical Formula | C22H18N4OS | C22H18N4O3S | Addition of two oxygen atoms |
| Molecular Weight ( g/mol ) | ~386.47 | ~418.47 | Mass increase from two oxygen atoms |
| Exact Mass (Monoisotopic) | 386.1201 Da | 418.1099 Da | Calculated based on the most abundant isotopes |
The generation of M9 is a CYP-mediated event, occurring primarily in the liver. The pathway illustrates the multi-step oxidative potential of the P450 system on a single substrate.
Human pharmacokinetic studies using radiolabeled Axitinib have shown that M9 is a minor metabolite. It is detected in urine but accounts for only about 1.7% of the total administered dose.[9] It is not considered a major circulating metabolite in plasma, where M7 and M12 predominate.[9] Due to its low abundance and the fact that the major metabolites are inactive, M9 is not considered to contribute significantly to the overall pharmacological or toxicological profile of Axitinib. Its primary relevance is in the context of drug metabolism and disposition studies.
Analytical Methodologies for M9 Quantification
The quantitative analysis of drug metabolites like M9 in biological matrices is essential for drug development. The standard for this is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.
The Challenge of the Reference Standard
A significant challenge in quantifying M9 is the lack of a commercially available, certified reference standard. The synthesis of such a metabolite is non-trivial and may require specialized techniques like microbial biotransformation or complex, multi-step chemical synthesis. Without a standard, absolute quantification is not possible. The following protocol, therefore, describes a validated method for the parent drug, Axitinib, which establishes the foundational workflow. It then outlines an expert approach for the semi-quantitative detection and characterization of the M9 metabolite in a research setting.
Experimental Protocol: LC-MS/MS Analysis from Human Plasma
This protocol provides a robust methodology for extracting Axitinib from plasma and analyzing it via LC-MS/MS. The same principles are directly applicable to the detection of M9.
1. Sample Preparation: Supported Liquid Extraction (SLE)
-
Rationale: SLE provides a highly efficient and reproducible alternative to traditional liquid-liquid extraction, yielding high analyte recovery and clean extracts without the risk of emulsion formation.[3] It is superior to protein precipitation for removing phospholipids and other matrix components that can cause ion suppression in the MS source.
-
Step-by-Step Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 200 µL of HPLC-grade water. If an internal standard (IS) is used (e.g., a stable-isotope-labeled Axitinib or a structural analog like Sunitinib), spike it into the sample at this stage. Vortex for 30 seconds.
-
Column Loading: Load the entire 400 µL of the diluted plasma sample onto an ISOLUTE® SLE+ 400 µL column or 96-well plate.[3]
-
Sample Absorption: Apply a brief pulse of low positive pressure or vacuum to initiate flow. Allow the sample to absorb into the diatomaceous earth solid support for at least 5 minutes.
-
Analyte Elution: Add 900 µL of methyl tert-butyl ether (MTBE) to the column and allow it to flow via gravity for 5 minutes. Follow this with a second 900 µL aliquot of MTBE, again waiting 5 minutes for gravity elution.[3]
-
Drying: Collect the eluate and evaporate it to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a 50:50 (v/v) mixture of methanol and water. This ensures compatibility with the reverse-phase LC mobile phase.
-
2. Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UPLC)
-
Rationale: UPLC with a sub-2 µm particle size column provides rapid separation with high peak resolution and efficiency, which is critical for separating the analyte from endogenous matrix components. A gradient elution is used to effectively elute compounds with differing polarities.
-
Conditions:
Parameter Value Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[2][7] Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Flow Rate 0.3 mL/min Gradient 10% B to 80% B over 3.0 minutes, then re-equilibrate Column Temp. 40°C | Injection Vol. | 5 µL |
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Rationale: MS/MS detection in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity. It works by isolating a specific precursor ion (the protonated molecule, [M+H]⁺), fragmenting it, and then monitoring for a specific product ion. This two-stage filtering process minimizes background noise.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions and Parameters:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| Axitinib | 387.4 | 356.1 | ~20 V[3] |
| Axitinib M9 (Proposed) | 419.1 | To be determined | To be optimized |
-
Expert Approach for M9 Detection:
-
Precursor Ion (Q1) Selection: The theoretical monoisotopic mass of M9 (C22H18N4O3S) is 418.1099 Da. In positive ESI mode, it will be detected as the protonated molecule [M+H]⁺. Therefore, the Q1 mass spectrometer should be set to isolate m/z 419.1 .
-
Product Ion (Q3) Discovery: A full scan product ion experiment (or "daughter scan") must be performed on the m/z 419.1 precursor. This involves infusing a solution containing the M9 metabolite (e.g., from an in vitro metabolism study) and fragmenting the precursor ion at various collision energies. The most stable and abundant fragment ions would then be selected as the product ions for the final MRM method. A likely fragmentation would involve the loss of the N-methylcarbamoyl group, similar to the parent drug.
-
Method Validation: Once a stable reference standard for M9 is procured or synthesized, the method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effects.[2]
-
Conclusion
The M9 metabolite of Axitinib, a sulfoxide/N-oxide product with the chemical formula C22H18N4O3S, represents a minor metabolic pathway in the drug's overall disposition. Formed by CYP450-mediated oxidation, it is not a major circulating species and is not considered pharmacologically significant. However, its characterization is a crucial component of comprehensive drug metabolism and pharmacokinetic (DMPK) studies. While the lack of a commercial reference standard complicates absolute quantification, the application of modern analytical techniques like Supported Liquid Extraction coupled with LC-MS/MS provides a robust framework for its detection and semi-quantitative analysis. The methodologies outlined in this guide offer researchers a scientifically grounded approach to investigating M9 and other minor metabolites, ensuring a thorough understanding of a drug candidate's metabolic fate.
References
-
U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib. accessdata.fda.gov. [Link]
-
Zientek, M., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 201-213. [Link]
-
Smith, B. J., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 847-858. [Link]
-
Biotage. (2020). Sample Preparation Method for Determination of Axitinib in Plasma Using ISOLUTE® SLE+. [Link]
-
Shimadzu. High-Speed Analysis of Sunitinib and Axitinib in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). LabRulez LCMS. [Link]
-
He, Y., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 154, 309-317. [Link]
-
ResearchGate. Pharmacokinetics, Metabolism, and Excretion of [C-14]Axitinib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Humans. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. axitinib | Ligand page. [Link]
-
Hypha Discovery. Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. [Link]
-
Semantic Scholar. Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. [Link]
-
PubMed. In Vitro Kinetic Characterization of Axitinib Metabolism. [Link]
-
Altasciences. A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. [Link]
-
ChEMBL. Compound: AXITINIB (CHEMBL1289926). [Link]
-
BPS Bioscience. Axitinib FLT1 27064. [Link]
Sources
- 1. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 2. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Study on Plasma Concentration and Pharmacokinetics of Axitinib After Intravenous Administration in Rats by UPLC-MS/MS [chinjmap.com:8080]
- 8. journalppw.com [journalppw.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
Technical Guide: Characterization of Minor Oxidative Metabolites of Axitinib in Plasma
Executive Summary
This technical guide addresses the bioanalytical challenges associated with the identification and quantification of minor oxidative metabolites of Axitinib (AG-013736) in plasma. While the N-glucuronide (M7) and Sulfoxide (M12) represent the major circulating species, minor oxidative products—specifically the Sulfone (M15) , Hydroxymethyl (M8a) , and the transient Epoxide (M12a) —carry significant weight in mechanistic safety testing (MIST) and drug-drug interaction (DDI) modeling.
This document provides a self-validating workflow for researchers to isolate these low-abundance species from the dominant parent and sulfoxide background, utilizing high-resolution LC-MS/MS and orthogonal structural elucidation strategies.
The Metabolic Landscape: Beyond the Sulfoxide
Axitinib is a tyrosine kinase inhibitor (TKI) metabolized primarily by CYP3A4/5.[1][2] The metabolic profile is dominated by sulfoxidation (M12) and glucuronidation (M7).[1][3][4][5][6] However, the "minor" oxidative pathways represent critical biotransformation steps that determine clearance variability and potential reactive intermediate formation.
Key Minor Oxidative Species[7]
-
M15 (Axitinib Sulfone): Formed via secondary oxidation of the M12 sulfoxide. It is a stable, circulating metabolite often used as a marker for extensive CYP3A4 activity.
-
M8a (Hydroxymethyl-axitinib): Resulting from oxidation of the N-methyl benzamide moiety.[7] This species frequently undergoes subsequent glucuronidation.
-
M12a (Epoxide Intermediate): A transient, reactive species formed on the ethenyl linker. It rapidly rearranges to the carboxylic acid metabolite (M5) but represents a structural alert for idiosyncratic toxicity.
Metabolic Pathway Diagram
The following diagram maps the oxidative cascade, distinguishing between the major (M12) and minor (M15, M8a, M12a) pathways.
Caption: Axitinib oxidative biotransformation. Green nodes indicate major circulating metabolites; Red/Yellow nodes indicate minor oxidative species requiring high-sensitivity detection.[7]
Analytical Strategy: High-Sensitivity LC-MS/MS Protocol
Detecting minor metabolites like M15 and M8a requires separating them from the isobaric interferences of the major M12 metabolite (and its isotopes) and the parent drug.
Sample Preparation: Solid Phase Extraction (SPE)
Protein precipitation (PPT) is often insufficient for minor metabolites due to ion suppression from the plasma matrix. A mixed-mode cation exchange SPE is recommended to enrich the basic pyridine/indazole moieties of Axitinib metabolites.[7]
Protocol:
-
Conditioning: 1 mL Methanol followed by 1 mL Water on a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX).
-
Loading: Mix 200 µL Plasma with 200 µL 2% Formic Acid (aq). Load onto cartridge.
-
Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).[7]
-
Wash 2: 1 mL Methanol (removes neutral matrix components).[7]
-
Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (Releases basic Axitinib metabolites).
-
Reconstitution: Evaporate to dryness under
at 40°C; reconstitute in 100 µL Mobile Phase A/B (90:10).
Chromatographic Separation
The critical challenge is separating the Sulfone (M15) from potential Di-hydroxy isomers, as both result in a +32 Da mass shift.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[7] Note: Low pH suppresses the carboxylic acid M5 ionization, focusing detection on the basic oxidative metabolites.
-
Gradient:
Mass Spectrometry Transitions (MRM)
Use Positive Electrospray Ionization (ESI+).[7]
| Analyte | Metabolite ID | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| Axitinib | Parent | 387.1 | 356.0 | 22 | Loss of methylamine |
| Sulfoxide | M12 | 403.1 | 372.0 | 25 | Diagnostic +16 Da shift |
| Sulfone | M15 | 419.1 | 388.0 | 28 | Diagnostic +32 Da shift |
| Hydroxymethyl | M8a | 403.1 | 356.0 | 25 | Loss of hydroxymethyl (-31 Da) yields parent fragment |
Structural Elucidation & Validation Logic
When a peak is detected at
The "Sulfone Shift" Rule
In Collision-Induced Dissociation (CID):
-
Sulfone (M15): The oxidation occurs on the sulfur atom linking the benzamide and indazole rings. The S=O bond is strong. Fragmentation typically retains the
group or cleaves the amide.-
Key Feature: High stability of the molecular ion compared to N-oxides.[7]
-
-
N-Oxides/Hydroxyls: These lose oxygen or water (
) easily.[7]-
Differentiation: If the MS2 spectrum shows a dominant loss of -16 Da or -18 Da, it is likely a hydroxyl/N-oxide, not the Sulfone.[7]
-
Workflow for Isomer Differentiation
The following decision tree outlines the logic for classifying a detected oxidative metabolite.
Caption: Logical decision tree for classifying Axitinib oxidative metabolites based on mass shift and fragmentation behavior.
Clinical & Toxicological Significance[6]
MIST Guidelines (Metabolites in Safety Testing)
According to FDA and ICH M3(R2) guidelines, minor metabolites generally do not require separate safety qualification unless they are "disproportionate" (present in humans at significantly higher levels than in animal tox species).
-
M15 (Sulfone): While "minor" compared to M7, it is a stable circulating metabolite. If renal clearance is impaired, M15 levels may rise.
-
M12a (Epoxide): Although rarely detected in plasma due to instability, its downstream product (M5) is monitored. Evidence of M5 implies the transient existence of M12a.
Drug-Drug Interaction (DDI) Potential
Axitinib is a substrate of CYP3A4.[7]
-
Inhibition: The formation of M15 is strictly CYP3A4-dependent.[7] In the presence of strong CYP3A4 inhibitors (e.g., ketoconazole), the M12->M15 pathway is blocked, causing a shunt toward the parent drug accumulation.
-
Induction: Strong inducers (e.g., rifampin) accelerate the Parent -> M12 -> M15 cascade, potentially reducing efficacy.[7]
References
-
FDA Clinical Pharmacology Review. (2012). NDA 202324 Axitinib (Inlyta) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. [Link]
-
European Medicines Agency (EMA). (2012).[7] Assessment Report: Inlyta (axitinib).[2][6][7][11] Committee for Medicinal Products for Human Use (CHMP).[7] [Link]
-
Smith, B. J., et al. (2014).[3][5][12] "Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans." Drug Metabolism and Disposition, 42(4), 695-706. [Link]
-
Chen, Y., et al. (2013). "In vitro kinetic characterization of axitinib metabolism." Drug Metabolism and Disposition, 41(12). [Link]
Sources
- 1. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The European Medicines Agency Approval of Axitinib (Inlyta) for the Treatment of Advanced Renal Cell Carcinoma After Failure of Prior Treatment With Sunitinib or a Cytokine: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. scribd.com [scribd.com]
- 7. Sulfonyl axitinib | C22H18N4O3S | CID 91810706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalppw.com [journalppw.com]
- 11. ClinPGx [clinpgx.org]
- 12. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method development for Axitinib M9 detection
An Application Note and Protocol for the Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Detection of Axitinib and its M9 Metabolite
Abstract
This document provides a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Axitinib and its major metabolite, M9 (sulfoxide/N-oxide), in human plasma. As a potent tyrosine kinase inhibitor, Axitinib's therapeutic efficacy and safety profile are closely linked to its pharmacokinetic properties.[1][2] Monitoring the parent drug and its metabolites is crucial for a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in scientific principles and regulatory expectations. We will explore the rationale behind critical experimental choices, from sample preparation to mass spectrometric detection, ensuring the final method is reliable, reproducible, and fit for purpose in a regulated bioanalytical environment.
Introduction: The Rationale for Axitinib and M9 Monitoring
Axitinib is a second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[2][4][5] These receptors are key mediators of angiogenesis, a process critical for tumor growth and metastasis.[2] Approved for the treatment of advanced renal cell carcinoma (RCC), Axitinib has become a cornerstone in oncology.[1][5]
The clinical response to Axitinib can vary significantly among patients. This variability is often attributed to differences in individual drug metabolism. Axitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from other enzymes.[2][3][6] This metabolic activity leads to the formation of several metabolites, including the pharmacologically inactive M7 (N-glucuronide) and M12 (sulfoxide), and the mixed sulfoxide/N-oxide M9.[1][3][7] While M7 and M12 are the most abundant in circulation, understanding the profile of other key metabolites like M9 is essential for building a complete pharmacokinetic model.[3][7]
A robust bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies.[8][9] LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[10] This application note details the development of such a method for Axitinib and its M9 metabolite, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[10][11][12]
Analyte Characteristics and Metabolic Pathway
A successful method development strategy begins with a thorough understanding of the analytes' physicochemical properties. Axitinib is a weak base with low aqueous solubility.[1] The M9 metabolite is formed through oxidation, which typically increases the polarity of the compound. This difference in polarity is a key consideration for chromatographic separation.
| Property | Axitinib | Axitinib M9 (Sulfoxide/N-oxide) |
| Chemical Formula | C₂₂H₁₈N₄OS | C₂₂H₁₈N₄O₂S |
| Molecular Weight | 386.47 g/mol [5] | 402.47 g/mol |
| Monoisotopic Mass | 386.1256 g/mol | 402.1205 g/mol |
| [M+H]⁺ (Precursor Ion) | m/z 387.1 | m/z 403.1 |
| Key Characteristics | Weak base, low solubility, high permeability.[1][4] | Expected to be more polar than the parent drug. |
Metabolic Transformation of Axitinib to M9
The formation of M9 involves a mixed sulfoxidation/N-oxidation reaction, a common metabolic pathway for compounds containing sulfur and nitrogen atoms.[1] This process is primarily mediated by CYP enzymes in the liver.
Caption: Metabolic conversion of Axitinib to its M9 metabolite.
Overall Bioanalytical Workflow
The development process follows a logical sequence, beginning with sample clean-up to isolate the analytes from the complex biological matrix, followed by chromatographic separation and, finally, sensitive detection by mass spectrometry.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Axitinib - Wikipedia [en.wikipedia.org]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ema.europa.eu [ema.europa.eu]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note & Protocol: Quantitative Analysis of Axitinib M9 for Pharmacokinetic Studies
Abstract
This document provides a comprehensive guide for the quantitative analysis of Axitinib M9 (sulfoxide/N-oxide), a metabolite of the tyrosine kinase inhibitor Axitinib, in human plasma for pharmacokinetic (PK) studies. Axitinib is a potent therapeutic agent where understanding its full metabolic profile is crucial for a complete characterization of its disposition in humans.[1][2][3] This guide details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering the necessary sensitivity and selectivity for clinical research.[4] The protocols herein are designed to align with regulatory expectations for bioanalytical method validation, ensuring data integrity and reliability.[5][6]
Introduction: The Rationale for Quantifying Axitinib M9
Axitinib is a second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and is approved for the treatment of advanced renal cell carcinoma.[3] The drug undergoes extensive metabolism, primarily mediated by CYP3A4/5, with minor contributions from other enzymes.[3][7][8] While Axitinib N-glucuronide (M7) and Axitinib sulfoxide (M12) are the major metabolites in human plasma, a comprehensive understanding of all metabolic pathways is essential for a thorough pharmacokinetic assessment.[1][2]
The metabolite M9, a sulfoxide/N-oxide derivative, has been identified in human urine, accounting for approximately 1.7% of the administered dose.[1][2] Although a minor metabolite in excretion, its presence and concentration in systemic circulation over time can provide valuable insights into the overall metabolic clearance of Axitinib and may be relevant in specific patient populations or in the context of drug-drug interactions.[9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of characterizing and, when necessary, quantifying drug metabolites in pharmacokinetic studies to assess their potential contribution to the overall safety and efficacy profile of a drug.[6][10][11]
This application note addresses the need for a validated bioanalytical method for Axitinib M9, providing researchers with the tools to incorporate its analysis into their pharmacokinetic assessments. The described LC-MS/MS method is the gold standard for such analyses due to its high sensitivity, specificity, and reproducibility.[4][12]
Axitinib Metabolism Overview
The metabolic fate of Axitinib is complex, involving several oxidative and conjugative pathways. The primary routes of metabolism are oxidation and glucuronidation.
}
Caption: Simplified metabolic pathway of Axitinib.Materials and Methods
Reagents and Materials
-
Analytes and Internal Standard (IS):
-
Axitinib M9 reference standard (≥98% purity)
-
Axitinib-d4 (or other suitable stable isotope-labeled internal standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good chromatographic separation.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Axitinib M9 and the internal standard in a suitable solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Axitinib M9 from plasma.[4]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 10 µL of the internal standard working solution.
-
Precipitation: Add 200 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting parameters that should be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Analyte |
| Axitinib M9 | |
| Axitinib-d4 (IS) | |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Note on MRM Transitions: The specific precursor and product ions for Axitinib M9 and the internal standard must be determined by infusing the pure compounds into the mass spectrometer. Based on the structure of Axitinib (m/z 387.15) and the addition of two oxygen atoms for the sulfoxide/N-oxide formation, the precursor ion for M9 would be approximately m/z 419.14. Product ions would likely result from fragmentation of the side chains.
Bioanalytical Method Validation
A full validation of the bioanalytical method is required to ensure its reliability for pharmacokinetic studies.[5][13] The validation should be conducted in accordance with regulatory guidelines from agencies like the FDA.[5][6]
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | A calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desirable. |
| Accuracy & Precision | Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).[14] |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative.[14] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[13] |
Data Analysis and Pharmacokinetic Calculations
The concentration of Axitinib M9 in the unknown plasma samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The resulting concentration-time data can then be used for pharmacokinetic analysis using appropriate software to calculate parameters such as:
-
Cmax: Maximum observed plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t½: Elimination half-life
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH | Replace the column, adjust mobile phase pH. |
| Low Sensitivity | Inefficient ionization, matrix suppression | Optimize MS source parameters, improve sample cleanup (e.g., use Solid Phase Extraction). |
| High Variability | Inconsistent sample preparation, instrument instability | Ensure consistent pipetting and vortexing, perform system suitability tests. |
| Carryover | Analyte adsorption in the LC system | Optimize the wash solvent and gradient to ensure complete elution of the analyte. |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of Axitinib M9 in human plasma. This application note and the accompanying protocols offer a solid foundation for researchers to develop and validate a method that meets regulatory standards for bioanalytical assays in pharmacokinetic studies. The inclusion of Axitinib M9 quantification will contribute to a more comprehensive understanding of Axitinib's disposition in humans, ultimately supporting safer and more effective use of this important therapeutic agent.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis.
- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry.
- IJSAT. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Technology.
- BioPharma Services. (2022).
- S. K. M. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis.
- U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies.
- NorthEast BioLab. (n.d.).
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition. [Link]
- SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies.
- Zhang, et al. (2022). UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs.
- BioAgilytix. (n.d.).
- Technology Networks. (2020).
- SSRN. (2022).
- Biotage. (n.d.). Sample Preparation Method for Determination of Axitinib in Plasma Using ISOLUTE® SLE+.
-
Pithavala, Y. K., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition. [Link]
- UroToday. (2015).
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
- Chen, Y., et al. (2013). Population pharmacokinetic analysis of axitinib in healthy volunteers. British Journal of Clinical Pharmacology.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2021).
- ResearchGate. (n.d.). Pharmacokinetics, Metabolism, and Excretion of [C-14]Axitinib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Humans | Request PDF.
- Escudier, B., & Gore, M. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy.
- Li, J., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis.
- U.S. Food and Drug Administration. (2023). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites.
- European Bioanalysis Forum. (2018).
- U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib.
- ClinicalTrials.gov. (n.d.). Pharmacodynamic Study of Axitinib in Patients With Advanced Solid Malignancies.
- Agoram, B., et al. (2016). A Pharmacometric Framework for Axitinib Exposure, Efficacy, and Safety in Metastatic Renal Cell Carcinoma Patients. CPT: Pharmacometrics & Systems Pharmacology.
- U.S. Food and Drug Administration. (2024). Draft Guidance on Axitinib.
Sources
- 1. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. longdom.org [longdom.org]
- 5. anivet.au.dk [anivet.au.dk]
- 6. fda.gov [fda.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. urotoday.com [urotoday.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. technologynetworks.com [technologynetworks.com]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
Application Note: High-Resolution Separation of Axitinib and M9 Metabolite
Part 1: Executive Summary & Chemical Context
The Separation Challenge
Axitinib (AG-013736) is a potent tyrosine kinase inhibitor (TKI) targeting VEGFR-1, -2, and -3. In biological matrices, Axitinib is extensively metabolized, primarily by CYP3A4/5 and UGT1A1.[1][2][3]
While the N-glucuronide (M7 ) is the most abundant circulating metabolite, the oxidative metabolites—specifically the Sulfoxide (M12 ) and the Mixed Sulfoxide/N-oxide (M9 )—present a distinct chromatographic challenge. Unlike the highly polar M7, M9 and M12 share significant structural homology and lipophilicity with the parent drug , making them "critical pairs" in reverse-phase separations.
Metabolite Profiles:
-
Axitinib (Parent): Lipophilic, basic indazole derivative.
-
M9 (Target): Mixed Sulfoxide/N-oxide.[4] Elutes before Axitinib but often co-elutes with M12 without optimized selectivity.
This protocol details a high-resolution UHPLC/HPLC method designed to resolve M9 from M12 and the parent Axitinib, ensuring accurate quantification in pharmacokinetic (PK) or stability studies.
Part 2: Metabolic Pathway Visualization
To understand the elution order, one must visualize the structural modifications. The following diagram illustrates the metabolic divergence.
Figure 1: Metabolic pathway of Axitinib highlighting the formation of M9 and M12.[7] M9 is structurally similar to M12, requiring high-efficiency columns for baseline resolution.
Part 3: Detailed Experimental Protocol
Method Development Logic
Why this column? Axitinib contains basic nitrogen atoms (indazole/pyridine rings). On standard C18 silica columns at neutral pH, these interact with residual silanols, causing peak tailing. We utilize a Charged Surface Hybrid (CSH) or Core-Shell column technology. These provide superior peak shape for basic drugs at low pH and higher efficiency for separating the M9/M12 isobaric-like pairs.
Why this Mobile Phase? Ammonium Formate (pH ~3.5) is chosen over simple Formic Acid. The presence of buffer salt (ammonium) screens the residual silanols better than acid alone, sharpening the peaks of the oxidative metabolites.
Chromatographic Conditions (UHPLC/HPLC)
| Parameter | Condition |
| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) ORPhenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC - scale column accordingly) |
| Column Temp | 45°C (Higher temp improves mass transfer for M9/M12 separation) |
| Injection Vol | 2 - 5 µL |
| Detection | UV at 320 nm (Primary) or MS/MS (See Section 3.4) |
| Run Time | 12.0 Minutes |
Gradient Profile
Note: A shallow gradient slope in the middle of the run is critical to separate M9 from M12.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Elute Salts) |
| 1.0 | 90 | 10 | Start Gradient |
| 6.0 | 60 | 40 | Critical Separation Window (M7, M5 elute) |
| 8.5 | 50 | 50 | Elution of M9, M12, then Axitinib |
| 9.0 | 5 | 95 | Wash Step |
| 10.5 | 5 | 95 | End Wash |
| 10.6 | 90 | 10 | Re-equilibration |
| 12.0 | 90 | 10 | End Run |
Mass Spectrometry (MS/MS) Settings
For trace analysis of M9 in plasma/urine, MS/MS is required.
-
Ionization: ESI Positive Mode
-
Source Temp: 500°C
-
Capillary Voltage: 1.0 - 3.0 kV
MRM Transitions:
-
Axitinib: 387.1 → 356.1 (Quantifier)
-
M12 (Sulfoxide): 403.1 → 372.1 (Shift +16 Da)
-
M9 (Sulfoxide/N-oxide): 419.1 → 388.1 (Shift +32 Da vs Parent, or +16 vs M12)
-
Note on M9: Depending on the exact oxidation site (N-oxide vs hydroxyl), the fragmentation pattern may vary. Ensure to infuse reference standard if available. The M9 described in FDA/Smith et al. literature is often +32 Da (bis-oxygenated or sulfone/N-oxide variants).
-
Part 4: Sample Preparation Workflow
Direct protein precipitation is often insufficient for separating trace metabolites due to matrix suppression. Liquid-Liquid Extraction (LLE) is recommended for cleaner baselines.
Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for recovery of Axitinib and its lipophilic oxidative metabolites (M9, M12).[8]
Part 5: System Suitability & Troubleshooting
Acceptance Criteria
To ensure the method is distinguishing M9 from M12 and Axitinib:
-
Resolution (Rs): > 1.5 between M9 and M12 peaks.
-
Tailing Factor (Tf): < 1.3 for Axitinib (Parent).
-
Retention Time Repeatability: %RSD < 1.0% (n=6).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| M9 and M12 Co-elution | Gradient slope too steep. | Decrease the gradient slope between 6.0 and 8.5 minutes (e.g., 0.5% B/min change). |
| Peak Tailing (Axitinib) | Secondary silanol interactions. | Increase Ammonium Formate concentration to 20mM or switch to a fresh CSH column. |
| Drifting Retention Times | pH instability. | Ensure Mobile Phase A is buffered (Ammonium Formate), not just acidified water. |
References
-
Smith, B. J., et al. (2014). "Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans."[7][8][9] Drug Metabolism and Disposition.
-
FDA Center for Drug Evaluation and Research. (2012). "Clinical Pharmacology and Biopharmaceutics Review: Axitinib (NDA 202324)."
-
Chen, Y., et al. (2013). "In vitro kinetic characterization of axitinib metabolism." Drug Metabolism and Disposition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. urotoday.com [urotoday.com]
- 6. In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Resolving isobaric interference between Axitinib M9 and M12
Technical Support Center: Axitinib Metabolite Analysis
Welcome to the technical support center for advanced drug metabolite analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common but challenging issue in the bioanalysis of Axitinib: the isobaric interference between its M9 and M12 metabolites. Our goal is to equip you with the scientific rationale and practical protocols to confidently resolve this interference and ensure the accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What are Axitinib M9 and M12, and why do they cause isobaric interference?
A1: Axitinib is a tyrosine kinase inhibitor primarily metabolized by cytochrome P450 enzymes in the liver, notably CYP3A4/5.[1][2] This process generates several oxidative metabolites.
-
Axitinib M9 is a mixed-function oxidation product, identified as an axitinib sulfoxide/N-oxide.[3][5][6]
The Source of Interference: These two metabolites are isobaric , meaning they have the same nominal mass-to-charge ratio (m/z). This occurs because the addition of an oxygen atom (sulfoxidation to form M12) and the addition of another oxygen atom to the pyridine ring (N-oxidation of M12 to form M9) result in molecules with identical integer masses. When analyzed by a standard single quadrupole or triple quadrupole mass spectrometer, they appear as a single, undifferentiated peak, making accurate, independent quantification impossible without proper resolution techniques.[7]
| Compound | Description | Key Metabolic Pathway | Nominal Mass Change from Axitinib |
| Axitinib | Parent Drug | - | - |
| M12 | Axitinib Sulfoxide | Sulfoxidation | +16 Da |
| M9 | Axitinib Sulfoxide/N-oxide | Sulfoxidation + N-oxidation | +32 Da |
Note: While M9 is an oxidation product of M12, the term "isobaric interference" in this context refers to the challenge of distinguishing other potential metabolites that might have the same nominal mass as M12 or M9. The primary challenge lies in separating structurally similar isomers that result from oxidation at different positions on the molecule. A study on Axitinib metabolism identified M12 (sulfoxide) and M9 (sulfoxide/N-oxide) among the metabolites found in human excreta.[3][5]
Q2: Why is resolving this interference critical for my drug development research?
A2: Failing to resolve isobaric interference between M9 and M12 can have significant consequences for your research:
-
Inaccurate Pharmacokinetic (PK) Profiles: Co-elution leads to an overestimation of one metabolite and an underestimation of the other, or a summed, inaccurate measurement of both. This skews critical PK parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and half-life.[8][9]
-
Compromised Safety Assessments: Although the major circulating metabolites of Axitinib are considered inactive, regulatory bodies require a thorough characterization of all significant metabolites.[4][10] Inaccurate quantification could mask the true exposure levels of a specific metabolite, potentially overlooking unforeseen toxicological relevance.
Troubleshooting Guide: Resolving M9/M12 Interference
This section provides actionable, step-by-step protocols to diagnose and resolve the co-elution of Axitinib M9 and M12. The primary strategy is chromatographic separation, with mass spectrometry-based methods as a complementary or alternative approach.
Issue 1: A single peak is observed where two metabolites are expected.
This is the classic symptom of co-elution. The first and most powerful tool to address this is the optimization of your liquid chromatography (LC) method. LC-MS is a cornerstone technique for separating and identifying isomers and isobars in complex biological samples.[7][11]
Solution: Enhance Chromatographic Selectivity
The goal is to exploit the subtle differences in the physicochemical properties of M9 and M12 to achieve baseline separation.
dot
Caption: Workflow for chromatographic resolution of isobaric metabolites.
Detailed Protocol:
-
Evaluate Column Chemistry:
-
Causality: Standard C18 columns separate primarily based on hydrophobicity. While M9 and M12 have very similar hydrophobicity, the N-oxide group in M9 introduces a subtle change in polarity and potential for pi-pi interactions. Phenyl-hexyl columns offer an alternative selectivity by introducing aromatic interactions.
-
Step-by-Step:
-
Procure a high-quality phenyl-hexyl column (e.g., Waters XBridge Phenyl[12][13], Agilent Poroshell Phenyl-Hexyl) with dimensions similar to your current C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size for UPLC).[9][14]
-
Equilibrate the new column with your starting mobile phase conditions.
-
Inject a sample known to contain both metabolites.
-
Compare the chromatogram to the one obtained with the C18 column. Look for any peak shape changes or signs of peak splitting, which would indicate partial separation.
-
-
-
Optimize the Elution Gradient:
-
Causality: A steep gradient can cause closely eluting compounds to merge. By making the gradient shallower around the elution time of the analytes, you increase the residence time on the column in that specific mobile phase composition, giving the stationary phase more opportunity to resolve them.
-
Step-by-Step:
-
Identify the percentage of organic solvent (e.g., acetonitrile) at which the isobaric peak elutes.
-
Modify your gradient to be much shallower in this region. For example, if the peak elutes at 45% Acetonitrile with a gradient of 5-95% over 5 minutes, try a segmented gradient: 5-40% over 2 minutes, then 40-50% over 3 minutes, followed by a rapid ramp to 95% to wash the column.
-
This targeted approach provides higher resolution where it's needed without unnecessarily extending the total run time.
-
-
-
Adjust Mobile Phase Modifiers:
-
Causality: The ionization state of the analytes can affect their interaction with the stationary phase. Formic acid is a common modifier for positive ion mode ESI.[9] Small changes in its concentration, or switching to another modifier like ammonium formate, can alter selectivity.[11][15] Hydrophilic Interaction Chromatography (HILIC) is another powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[16]
-
Step-by-Step:
-
Prepare mobile phases with slightly different formic acid concentrations (e.g., 0.05%, 0.1%, and 0.2%).
-
Run the analysis with each concentration and observe the effect on peak separation.
-
As an alternative, prepare a mobile phase using 10 mM ammonium formate. This can sometimes provide unique selectivity for polar or charged metabolites.[11][16]
-
-
Issue 2: Chromatographic separation is still insufficient.
If extensive LC optimization fails to provide baseline resolution, advanced mass spectrometry techniques can be employed.
Solution: Employ Advanced Mass Spectrometry Methods
-
High-Resolution Mass Spectrometry (HRMS):
-
Causality: While isobaric compounds have the same nominal mass, they may have slightly different exact masses due to differences in their elemental composition (a phenomenon known as the "mass defect"). An HRMS instrument, like a Q-TOF or Orbitrap, has sufficient mass accuracy to potentially resolve these small mass differences.[17]
-
Protocol:
-
Analyze your sample on an HRMS instrument capable of >20,000 FWHM resolution.
-
Extract the ion chromatograms for the calculated exact masses of both M9 and M12.
-
If their exact masses are different enough for the instrument to resolve, you will see two distinct, overlapping traces, which can be integrated separately.
-
-
-
Tandem Mass Spectrometry (MS/MS) and Unique Fragment Ions:
-
Causality: Even if two isomers have the same parent mass, their chemical structures are different. This means they will likely break apart (fragment) in different ways when subjected to collision-induced dissociation (CID) in the mass spectrometer. By finding a unique fragment ion for each metabolite, you can quantify them independently.[18][19]
-
Protocol:
-
Perform a Product Ion Scan (PIS) experiment for the m/z of the co-eluting M9/M12 peak.
-
Infuse authentic standards of M9 and M12 separately if available, and acquire their product ion spectra.
-
Compare the fragmentation patterns. Look for product ions that are present in one spectrum but absent or significantly less intense in the other.
-
Once unique transitions are identified, you can build a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer to specifically monitor each metabolite.[8][9]
-
-
dot
Caption: Decision tree for resolving isobaric interference using mass spectrometry.
-
Ion Mobility Spectrometry (IMS):
-
Causality: For particularly challenging separations, IMS provides an additional dimension of separation. This technique separates ions based on their size, shape, and charge in the gas phase.[17][20] Structural isomers like M9 and M12 will likely have different three-dimensional shapes and therefore different drift times through the ion mobility cell, allowing for their separation even if they co-elute from the LC column and have the same m/z.[17][20][21]
-
References
-
Broccardo, C. J., St-Germain, C., & Le, P. A. (2013). Differentiating Isobaric Steroid Hormone Metabolites Using Multi-Stage Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Des-Gachons, J., & Loo, J. A. (2005). A novel mass spectrometric method to distinguish isobaric monosaccharides that are phosphorylated or sulfated using ion-pairing reagents. Journal of the American Society for Mass Spectrometry, 16(11), 1827–1839. Available at: [Link]
-
Li, Y., et al. (2024). UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs. Journal of Chromatography B. Available at: [Link]
-
Arrivault, S., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(15), 5345–5357. Available at: [Link]
-
Cahuzac, B., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry. Available at: [Link]
-
Spectroscopy Online. (2025). New Approach for the Identification of Metabolites Using LC with Ion Mobility and Cryogenic Spectroscopy. Available at: [Link]
-
Zhang, Y., et al. (2026). UPLC-MS/MS Analysis of Axitinib and Pharmacokinetic application in Beagle Dogs. Research Square. Available at: [Link]
-
LCGC International. (2026). Mass Spectrometry for Metabolomics: Addressing the Challenges. LCGC International. Available at: [Link]
-
Smith, B. J., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 833–844. Available at: [Link]
-
Morita, M., et al. (2026). Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Metabolites. Available at: [Link]
-
van Mever, M., et al. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites, 15(2), 101. Available at: [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(1), 126-136. Available at: [Link]
-
U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib. Available at: [Link]
-
Pithavala, Y., et al. (2014). Pharmacokinetics, Metabolism, and Excretion of [C-14]Axitinib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Humans. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs. Journal of Chromatography B, 1236, 124011. Available at: [Link]
-
Liebchen, A., et al. (2020). Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma. Journal of Pharmaceutical and Biomedical Analysis, 191, 113596. Available at: [Link]
-
UroToday. (2015). In Vitro Kinetic Characterization of Axitinib Metabolism. Available at: [Link]
-
Cahuzac, B., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. ACS Publications. Available at: [Link]
-
LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics. LabRulez. Available at: [Link]
-
G, S. K., et al. (2021). Bio-analytical method development and validation of avelumab, axitinib and its application to pharmacokinetic studies in rabbit plasma by using LCMS/MS. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2019). Study on Plasma Concentration and Pharmacokinetics of Axitinib After Intravenous Administration in Rats by UPLC-MS/MS. Latin American Journal of Pharmacy, 38(8), 1629-34. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). axitinib. Retrieved February 21, 2026, from [Link]
-
G, S. K., et al. (2021). DEVELOPMENT AND VALIDATION OF LC/MS-MS METHOD FOR ESTIMATION OF AXITINIB FORMULATIONS BY BOX BEHNKEN DESIGN. International Journal of Pharmaceutical Sciences and Research, 12(10), 5431-5439. Available at: [Link]
Sources
- 1. urotoday.com [urotoday.com]
- 2. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study on Plasma Concentration and Pharmacokinetics of Axitinib After Intravenous Administration in Rats by UPLC-MS/MS [chinjmap.com:8080]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A novel mass spectrometric method to distinguish isobaric monosaccharides that are phosphorylated or sulfated using ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Approach for the Identification of Metabolites Using LC with Ion Mobility and Cryogenic Spectroscopy [cryogenicsociety.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Axitinib Sulfoxide N-Oxide Profiling
Introduction: The "Polarity Trap" in Axitinib Analysis
Welcome to the technical support center for Axitinib impurity profiling. If you are reading this, you are likely facing a specific chromatographic challenge: separating the Axitinib Sulfoxide N-oxide (dual-oxidation impurity) from the solvent front or resolving it from the mono-oxidized variants (Sulfoxide and N-oxide).[]
The Core Problem: Axitinib (pKa ~4.[][2][3]8) is a lipophilic kinase inhibitor (LogP ~3.5).[] However, its oxidative degradants undergo a drastic polarity shift.[]
-
Sulfoxide: Oxidation of the thioether (moderate polarity increase).[]
-
N-oxide: Oxidation of the pyridine ring (significant polarity increase).[]
-
Sulfoxide N-oxide: Dual oxidation (extreme polarity increase).[]
This guide treats the Sulfoxide N-oxide as the "Critical Polar Impurity" (CPI). Standard C18 gradients often elute this impurity in the void volume (
Module 1: Method Development Strategy
Column Selection: Moving Beyond Standard C18
Standard C18 columns often lack the "water wettability" required for the high-aqueous conditions needed to retain the Sulfoxide N-oxide.[]
| Column Chemistry | Mechanism of Interaction | Suitability for Sulfoxide N-oxide |
| Standard C18 | Hydrophobic Interaction | Low. Risk of phase collapse at <5% organic; poor retention of CPI.[] |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | High. Shielded silanols prevent tailing; compatible with 100% aqueous starts.[] |
| Phenyl-Hexyl | Excellent. Provides unique selectivity for the pyridine ring of Axitinib and its N-oxide variants.[] | |
| PFP (Pentafluorophenyl) | Dipole-Dipole | Medium. Good for isomers, but may require complex mobile phases.[] |
Mobile Phase & pH Architecture
Axitinib has a basic pyridine nitrogen (pKa ~4.8).[]
-
Low pH (3.0): The parent Axitinib is protonated (ionized).[]
-
The N-oxide Effect: N-oxidation neutralizes the basicity of the pyridine ring.[] Therefore, at pH 3.0, the N-oxide is likely neutral while the Parent is ionized .
-
Recommendation: Use Ammonium Acetate (pH 4.5 - 5.0) .[] This keeps the parent partially ionized (good peak shape) but maximizes the hydrophobic retention of the neutral N-oxide moieties.
Module 2: Troubleshooting & FAQs
Q1: My Sulfoxide N-oxide elutes in the void volume (t0). How do I retain it?
Diagnosis: Your initial organic composition is too high, or the column phase has collapsed.[]
The Fix:
-
Protocol: Implement a "Loading Phase."
-
Initial Conditions: 98% Buffer / 2% Acetonitrile (Hold for 2 minutes).
-
Column: Switch to a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) to prevent phase collapse.[]
-
-
Why it works: The Sulfoxide N-oxide is highly hydrophilic.[] You must minimize the organic modifier to force interaction with the stationary phase.[]
Q2: I cannot resolve the Sulfoxide N-oxide from the Sulfoxide (mono).
Diagnosis: Lack of selectivity. Both impurities are polar, but their dipole moments differ.[]
The Fix:
-
Modifier Switch: Replace Acetonitrile with Methanol .
-
Reasoning: Methanol is a protic solvent.[] It can hydrogen-bond with the oxygen atoms on the Sulfoxide and N-oxide groups, creating different effective hydrodynamic radii and separation factors (
).[]
-
-
Temperature Tuning: Lower the column temperature to 25°C .
-
Reasoning: Lower temperatures generally improve resolution for polar compounds by reducing mass transfer effects, though system pressure will increase.[]
-
Q3: The Axitinib parent peak is tailing, masking the late-eluting impurities.
Diagnosis: Silanol interaction. The protonated pyridine nitrogen (at acidic pH) is interacting with free silanols on the silica support.
The Fix:
-
Add an Ion Pair (Optional): Add 10mM Triethylamine (TEA) to the buffer (if detection is UV, not MS).
-
Increase Ionic Strength: Increase buffer concentration from 10mM to 25mM .
-
Modern Column: Ensure you are using a "Base-Deactivated" (BD) or "High Purity" silica column.
Module 3: Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for optimizing the gradient based on the specific resolution failure you are observing.
Caption: Decision tree for troubleshooting retention and resolution of Axitinib oxidative impurities.
Module 4: Standardized Protocol (Baseline Method)
Use this method as your starting point. It is designed to be "Stability Indicating," meaning it can detect degradation products formed under stress.[][4][5]
Instrument: UHPLC or HPLC (adjust dwell volume accordingly). Detection: PDA at 338 nm (Axitinib max) and 220 nm (Universal impurity detection).
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | |
| Mobile Phase A | 20mM Ammonium Acetate (pH 4.[]8) | Buffers the pyridine; compatible with MS.[] |
| Mobile Phase B | Methanol : Acetonitrile (50:[]50) | MeOH for selectivity; ACN for peak sharpness.[] |
| Flow Rate | 1.0 mL/min | Standard flow (scale for UHPLC).[] |
| Temp | 30°C | Balance between resolution and pressure. |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Loading Phase: Traps Sulfoxide N-oxide. |
| 2.0 | 5 | Isocratic hold to establish k'. |
| 20.0 | 60 | Shallow gradient for central resolution.[] |
| 25.0 | 90 | Wash lipophilic dimers/parent.[] |
| 25.1 | 5 | Re-equilibration. |
| 30.0 | 5 | End.[] |
References
-
Pfizer Medical. (2013).[] Inlyta (axitinib) Prescribing Information: Description and Physical Properties.[][2][3]Link
-
Darwish, I. A., et al. (2020). ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of Axitinib in Bulk and Dosage Forms.[][6] Current Analytical Chemistry.[][4] Link
-
Reddy, B. J., & Sarada, N. C. (2016).[7] Development and validation of Stability Indicating RP-HPLC Method for the Determination of Axitinib in Bulk and its Pharmaceutical Formulations. Scholars Research Library.[7] Link
-
Venkata Sai Life Sciences. (n.d.).[][8] Axitinib Impurity Standards (Sulfoxide, N-oxide, and Dual Oxidants).Link
Sources
Technical Support Center: Axitinib Bioanalysis & Matrix Effect Mitigation
Current Status: ● Operational Ticket ID: AX-MET-QC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Reducing Matrix Effects and Ensuring Selectivity in Axitinib Quantification
Overview
Welcome to the Advanced Bioanalysis Support Center. You have flagged an issue regarding matrix effects (ME) in the LC-MS/MS quantification of Axitinib (Inlyta®).
In my experience supporting TKI (Tyrosine Kinase Inhibitor) assays, Axitinib presents a "perfect storm" for bioanalytical challenges:
-
High Protein Binding (>99%): Requires aggressive extraction, often dragging along phospholipids.
-
Photochemical Instability: It undergoes E/Z isomerization under light, splitting your chromatographic peak.
-
Labile Metabolites: The N-glucuronide metabolite can revert to the parent drug inside the ion source (In-Source Fragmentation), artificially inflating your Axitinib quantification.
This guide moves beyond basic troubleshooting to establish a self-validating workflow .
Part 1: The Diagnostic Workflow (Triage)
Before altering your chemistry, you must confirm the source of the error. Is it true ion suppression, or is it a recovery issue?
Interactive Troubleshooting Logic
Figure 1: Decision matrix for isolating bioanalytical failures. Note that variable IS response is the primary indicator of matrix effects.
Part 2: Sample Preparation (The "Fix")
The Problem: Protein Precipitation (PPT) is insufficient for Axitinib. PPT leaves behind significant phospholipids (Glycerophosphocholines), which co-elute with Axitinib on C18 columns. This causes the "signal drop" often seen after 50-100 injections.
The Solution: Supported Liquid Extraction (SLE).[1] SLE mimics Liquid-Liquid Extraction (LLE) but is automatable and avoids emulsion formation.[1] It provides cleaner extracts than PPT and higher recovery than standard SPE for hydrophobic TKIs.
Protocol: Supported Liquid Extraction (SLE) for Axitinib
Materials:
-
Plate: Biotage ISOLUTE® SLE+ 400 µL (or equivalent diatomaceous earth plate).
-
Internal Standard: Axitinib-d3 (Essential.[2] Do not use Sunitinib or Erlotinib; they do not compensate for specific matrix effects).
| Step | Action | Technical Rationale |
| 1. Pre-treatment | Mix 200 µL Plasma + 20 µL IS Working Sol. + 200 µL 1% Formic Acid (aq) . | Acidification disrupts protein binding and ensures Axitinib is in a neutral/protonated state for extraction. |
| 2. Loading | Load 400 µL of pre-treated sample onto SLE plate. Apply gentle vacuum/pressure (3 psi) to initiate loading.[1] | Sample spreads over the diatomaceous earth surface. |
| 3. Absorption | WAIT 5 MINUTES. (Critical Control Point) | Allows the aqueous phase to fully absorb into the silica matrix. Rushing this leads to breakthrough. |
| 4. Elution | Add 900 µL MTBE (Methyl tert-butyl ether). Wait 5 min. Apply gravity or low vac.[1] Repeat with second 900 µL aliquot. | MTBE is highly selective for the hydrophobic drug while leaving polar phospholipids and proteins on the silica. |
| 5. Evaporation | Evaporate to dryness under N2 at 40°C. | Removes organic solvent. |
| 6. Reconstitution | Reconstitute in 100 µL Mobile Phase (e.g., 30:70 ACN:Water). | Matches initial mobile phase conditions to prevent peak distortion. |
Part 3: Chromatographic Resolution & Mass Spec
Reducing matrix effects is not just about cleaning the sample; it's about separating the survivor interferences .
Critical Issue: In-Source Fragmentation (ISF)
Axitinib N-glucuronide (M7) is a major metabolite. In the high-voltage environment of the ESI source, the glucuronide moiety can cleave off, leaving the parent Axitinib ion.
-
Result: If M7 and Parent co-elute, the MS/MS will detect the M7 fragments as "Parent," causing false positives or over-quantification.
Chromatographic Strategy
Column: Phenyl-Hexyl or C18 (High Strength Silica), 1.7 µm. Mobile Phase A: 10mM Ammonium Formate (pH 3.5). Mobile Phase B: Acetonitrile.[3][4][5][6][7]
Gradient Profile: You must hold the initial low organic phase long enough to elute the polar glucuronide before the parent.
Figure 2: Chromatographic separation strategy.[1] The "Phospholipid Wash" at the end of every injection is mandatory to prevent carryover matrix effects.
MS/MS Parameters & Monitoring
To validate your method against matrix effects, you must add a "sentry" transition to your method.
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Purpose |
| Axitinib | 387.1 | 356.0 | Quantitation |
| Axitinib-d3 | 390.1 | 356.0 | Internal Standard |
| Phospholipids | 184.0 | 184.0 | Matrix Monitor (Sentry) |
Why monitor 184>184? This transition detects the phosphocholine head group of phosphatidylcholines (PCs) and lyso-PCs. If you see a massive 184 peak co-eluting with Axitinib, your extraction has failed, and your data is compromised.
Part 4: Frequently Asked Questions (FAQs)
Q: My Axitinib peak is splitting into two. Is this a column failure? A: Likely not. Axitinib undergoes E/Z isomerization when exposed to light.
-
Fix: Perform all extraction steps under yellow (sodium) light or use amber glassware.
-
Analysis: If separation persists, sum the areas of the E and Z isomers for quantification, provided you have validated that they have similar response factors.
Q: Can I use Sunitinib as an Internal Standard? A: I strongly advise against it. While Sunitinib is structurally similar, it does not co-elute perfectly with Axitinib. Therefore, if a phospholipid elutes at 2.1 min (suppressing Axitinib) but Sunitinib elutes at 1.9 min (unsuppressed), your ratio is invalid. Use Axitinib-d3.
Q: I see a "ghost peak" in my blank samples after high-concentration injections. A: Axitinib is "sticky."
-
Fix: Change your needle wash. Standard MeOH:Water is often too weak. Use a ternary wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[6][7][8][9]
References
-
Pfizer Inc. (2009). Liquid chromatography-tandem mass spectrometric assay for the light sensitive tyrosine kinase inhibitor axitinib in human plasma.[2][10] Journal of Chromatography B. Link
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Matrix Effect Assessment.[5][6][8][9][11][12]Link
-
Ismaiel, O. A., et al. (2007).[11] Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method. Journal of Chromatography B. (Establishes the m/z 184 monitoring protocol).[11] Link
-
Biotage Applications. Optimization of SLE+ for Tyrosine Kinase Inhibitors. (General reference for SLE mechanism). Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalppw.com [journalppw.com]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-tandem mass spectrometric assay for the light sensitive tyrosine kinase inhibitor axitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to the Bioanalytical Method Validation of Axitinib M9 in Accordance with FDA Guidelines
A comprehensive comparison of analytical strategies and a deep dive into the regulatory landscape for drug metabolite quantification.
In the realm of oncology drug development, the precise measurement of drug and metabolite concentrations in biological matrices is paramount for establishing safety and efficacy. Axitinib, a potent tyrosine kinase inhibitor, has demonstrated significant therapeutic value in the treatment of advanced renal cell carcinoma.[1][2] A critical aspect of its clinical pharmacology is its extensive metabolism, leading to the formation of several metabolites, including Axitinib M9 (a sulfoxide/N-oxide product).[1][3][4] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the validation of bioanalytical methods for Axitinib M9, grounded in the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA).
The Regulatory Imperative: Why FDA Guidelines Matter
The FDA's "Bioanalytical Method Validation" guidance is the cornerstone for ensuring the reliability and reproducibility of data submitted for regulatory review.[5][6] These guidelines outline a comprehensive framework for validating analytical methods used in nonclinical and clinical studies, which are essential for Investigational New Drug (IND), New Drug Application (NDA), and other regulatory submissions.[5] Adherence to these standards is not merely a procedural formality; it is a fundamental requirement for demonstrating the scientific rigor of the data that underpins the safety and effectiveness of a therapeutic agent.[6][7]
The validation process for a bioanalytical method encompasses a suite of experiments designed to demonstrate that the method is fit for its intended purpose.[5] Key parameters that must be rigorously evaluated include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured.
-
Reproducibility: The ability of the method to produce consistent results over time and in different laboratories.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[5][7]
Understanding Axitinib and its M9 Metabolite
Axitinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4/5 playing a major role.[1][2][8] This metabolic activity results in the formation of various primary and secondary metabolites.[1] Among these, Axitinib M9, a mixed sulfoxide/N-oxide, has been identified as a metabolite present in human urine.[1][4] While the major circulating metabolites in human plasma are the N-glucuronide (M7) and the sulfoxide (M12), a thorough understanding of all metabolic pathways is crucial for a complete pharmacokinetic profile.[2][4]
The chemical structures of Axitinib and its M9 metabolite are depicted below, illustrating the metabolic transformation.
Caption: Metabolic conversion of Axitinib to its M9 metabolite.
Comparative Analysis of Bioanalytical Methodologies
The gold standard for the quantification of small molecules like Axitinib and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5] This technique offers unparalleled sensitivity, selectivity, and speed, making it the preferred choice for regulated bioanalysis.[9]
Below is a comparison of key aspects of different LC-MS/MS methods that can be adapted for the analysis of Axitinib M9.
| Parameter | Method A: Protein Precipitation | Method B: Liquid-Liquid Extraction (LLE) | Method C: Solid-Phase Extraction (SPE) |
| Sample Preparation | Simple and fast; involves adding a solvent (e.g., acetonitrile) to precipitate proteins.[10] | More complex; involves extracting the analyte into an immiscible organic solvent.[11] | Most complex but offers the cleanest extracts; involves passing the sample through a solid sorbent. |
| Throughput | High | Moderate | Low to Moderate |
| Matrix Effects | Higher potential for ion suppression or enhancement due to residual matrix components. | Reduced matrix effects compared to protein precipitation. | Lowest potential for matrix effects. |
| Recovery | Generally lower and more variable. | Can be high but is dependent on the choice of extraction solvent. | Typically high and consistent. |
| Cost | Low | Moderate | High |
| Suitability for Axitinib M9 | A good starting point for method development, especially for high-throughput screening. | A viable option for achieving cleaner extracts than protein precipitation. | The preferred method for achieving the highest sensitivity and minimizing matrix effects, crucial for regulatory submissions. |
A Recommended Workflow for Axitinib M9 Validation
The following detailed workflow outlines a robust approach to validating a bioanalytical method for Axitinib M9 in plasma, adhering to FDA guidelines.
Caption: A comprehensive workflow for the validation of a bioanalytical method for Axitinib M9.
Step-by-Step Experimental Protocol (LC-MS/MS with SPE)
1. Materials and Reagents:
-
Axitinib and Axitinib M9 reference standards
-
Stable isotope-labeled internal standard (IS) for Axitinib (e.g., Axitinib-d8)
-
Human plasma (screened for interferences)
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of Axitinib M9 and the IS in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the Axitinib M9 stock solution in a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
3. Sample Preparation (SPE):
-
To 100 µL of plasma, add 25 µL of the IS working solution and vortex.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Axitinib M9 and the IS with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Axitinib M9 and the IS.
5. Validation Experiments:
-
Calibration Curve: Analyze calibration standards in duplicate at a minimum of six non-zero concentration levels. The curve should be fitted using a weighted linear regression model.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of Axitinib M9 and the IS.
-
Recovery and Matrix Effect: Compare the peak areas of Axitinib M9 in extracted samples to those in post-extraction spiked samples (for recovery) and to neat solutions (for matrix effect).
-
Stability: Evaluate the stability of Axitinib M9 in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -20°C and/or -80°C for a period that covers the expected storage time of study samples.
-
Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.
-
-
Dilution Integrity: Demonstrate that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank plasma and accurately quantified.
Challenges and Considerations in Metabolite Bioanalysis
The bioanalysis of metabolites like Axitinib M9 can present unique challenges. Metabolite instability is a significant concern, as degradation or transformation during sample handling and analysis can lead to inaccurate results.[12][13] It is crucial to thoroughly investigate the stability of the metabolite in the biological matrix under all relevant conditions.
Another key consideration is the potential for interference from the parent drug and other metabolites.[14] The chromatographic method must be optimized to ensure adequate separation of all relevant analytes. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample processing and matrix effects.[15]
Conclusion
The validation of a bioanalytical method for Axitinib M9 according to FDA guidelines is a rigorous but essential process for ensuring the quality and integrity of pharmacokinetic data. By employing a robust LC-MS/MS method with appropriate sample preparation and conducting a comprehensive suite of validation experiments, researchers can generate reliable data to support the clinical development of Axitinib. A thorough understanding of the regulatory requirements, coupled with a systematic and scientifically sound approach to method development and validation, is the key to success in this critical aspect of drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
High-Speed Analysis of Sunitinib and Axitinib in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). (n.d.). LabRulez LCMS. Retrieved from [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 213-223. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]
-
Smith, B. J., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 849-862. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Key elements of bioanalytical method validation for small molecules. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 483-492. [Link]
-
NDA 202324 Review – Axitinib. (2012). accessdata.fda.gov. [Link]
-
DEVELOPMENT AND VALIDATION OF LC/MS-MS METHOD FOR ESTIMATION OF AXITINIB FORMULATIONS BY BOX BEHNKEN DESIGN. (n.d.). ijcrt.org. [Link]
-
Chen, Y., et al. (2013). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 52(9), 713-725. [Link]
-
UPLC-MS/MS Analysis of Axitinib and Pharmacokinetic application in Beagle Dogs. (2026). Research Square. [Link]
-
Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS. (2022). PubMed. [Link]
-
High-Speed Analysis of Sunitinib and Axitinib in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). (n.d.). Shimadzu. [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. PubMed. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. (2015). PMC. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]
-
HPLC method development and validation for the estimation of Axitinib in rabbit plasma. (2017). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of a Bioanalytical Method for the Quantification of Axitinib from Plasma and Capillary Blood using Volumetric Absorptive Microsampling (VAMS) and on-line Solid Phase Extraction (SPE) LC-MS. (2025). ResearchGate. [Link]
-
The importance of unstable metabolites in LC-MS/MS-based bioanalysis. (2023). Technology Networks. [Link]
-
Assay of Bio Analytical Method for the Estimation of Avelumab and Axitinib Using UPLC and Its Application to Pharmacokinetic Studies. (2022). Journal of Pharmaceutical Research International. [Link]
-
Bio-analytical method development and validation of avelumab, axitinib and its application to pharmacokinetic studies in rabbit plasma by using LCMS/MS. (2021). ResearchGate. [Link]
-
Variables Affecting the Preparation and Characterization of Axitinib as Oral Niosmoes. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Tuning the Physicochemical Properties of Axitinib by Crystallization: Preparation, Calculation and Structure-property Relationship. (2023). ResearchGate. [Link]
-
Axitinib. (n.d.). BPS Bioscience. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PMC. [Link]
-
Common challenges in bioanalytical method development. (2023). Simbec-Orion. [Link]
-
Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. (2020). PubMed. [Link]
-
In the Zone: The bioanalyst – challenges and solutions. (n.d.). Bioanalysis Zone. [Link]
-
Axitinib. (n.d.). PubChem. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Key elements of bioanalytical method validation for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalppw.com [journalppw.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. scielo.br [scielo.br]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
Mass balance study results for Axitinib M9 excretion
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, DMPK Division Subject: Mass Balance Study Results for Axitinib: M9 Excretion & Metabolic Profiling
Executive Summary
This guide details the mass balance and excretion profile of Axitinib (Inlyta®), with a specific technical focus on the M9 metabolite (sulfoxide/N-oxide).[1] While Axitinib is primarily cleared via hepatobiliary excretion, the M9 metabolite represents a distinct oxidative pathway detectable in urine.
Key Findings:
-
Primary Elimination: Hepatobiliary (Feces: ~37–60%) > Renal (Urine: ~23%).[2]
-
M9 Specificity: M9 is a minor urinary metabolite (1.7% of dose), serving as a specific marker of oxidative clearance, distinct from the major circulating metabolites M7 (glucuronide) and M12 (sulfoxide).
-
Comparative Advantage: Unlike Sunitinib or Pazopanib, Axitinib demonstrates a balanced dual-metabolic clearance (CYP-mediated oxidation + UGT-mediated glucuronidation), potentially offering a safety buffer in patients with isolated enzymatic polymorphisms.
Metabolic Landscape & M9 Formation
Axitinib undergoes extensive metabolism.[1][3] The parent drug is negligible in urine (<1%), confirming that renal clearance depends entirely on biotransformation. The metabolic tree branches into two primary domains: Oxidation (CYP3A4/5) and Glucuronidation (UGT1A1).[2]
The M9 Metabolite:
-
Identity: Axitinib Sulfoxide/N-oxide.
-
Formation: Generated via CYP3A4/5-mediated oxidation.[2][4][5][6]
-
Localization: Detected primarily in urine (1.7% of dose), unlike the major metabolites M12 and M7 which dominate plasma.
Figure 1: Axitinib Metabolic Pathway & M9 Positioning
Caption: Metabolic flux of Axitinib showing the divergence of oxidative (M12, M9) and glucuronidation (M7) pathways. M9 is a downstream product of oxidative metabolism excreted renally.
Mass Balance Study Results
The following data is derived from a standard human ADME study using [¹⁴C]-labeled Axitinib (5 mg single dose).
Table 1: Excretion Profile (Recovery by Route)
| Parameter | Recovery (% of Dose) | Composition |
| Urine | 22.7% (Median) | 0% Parent Drug. Entirely metabolites.[7]• M5 (Carboxylic acid): 5.7%[8][7]• M12 (Sulfoxide): 3.5%[8]• M7 (Glucuronide): 2.6%[8][7]• M9 (Sulfoxide/N-oxide): 1.7% |
| Feces | 37.0% – 60.2% | 12% Parent Drug. • M14/15 (Sulfone): 5.7%• M12a (Epoxide): 5.1% |
| Total Recovery | ~60% - 90% | Recovery variability is driven by fecal transit time and collection windows. |
Scientist's Note: The absence of unchanged Axitinib in urine (<1%) is a critical validation point. It confirms that dose adjustments are likely unnecessary for patients with renal impairment, as the kidneys are solely clearing downstream metabolites (like M9), not the active pharmacophore.
Comparative Analysis: Axitinib vs. Competitors
Axitinib's metabolic profile offers distinct advantages in specific clinical scenarios when compared to other VEGFR-TKIs.
Table 2: Metabolic & Excretion Comparison
| Feature | Axitinib (Inlyta) | Sunitinib (Sutent) | Pazopanib (Votrient) |
| Primary Clearance | Hepatobiliary (CYP3A4 + UGT1A1) | Hepatobiliary (CYP3A4) | Hepatobiliary (CYP3A4) |
| Active Metabolites | None (M12/M7 are inactive) | Yes (SU12662) | None significant |
| Urinary Recovery | ~23% (Metabolites only) | ~16% | ~4% |
| Enzymatic Risk | Balanced: Dual pathway (CYP + UGT) reduces risk if one system is inhibited. | High: Heavy reliance on CYP3A4.[4] | High: Heavy reliance on CYP3A4.[4] |
| M9 Equivalent | M9 (1.7%) – Specific oxidative marker. | N-oxide metabolites present but active metabolite is the concern. | Negligible urinary metabolites.[1][6] |
Insight: The presence of the M7 (glucuronide) pathway in Axitinib metabolism provides a "metabolic shunt." If CYP3A4 is inhibited (e.g., by ketoconazole), Axitinib can partially shift clearance load to UGT1A1, whereas Sunitinib lacks this robust alternative.
Experimental Protocol: [¹⁴C]-Mass Balance
To replicate or validate these findings, the following "Self-Validating" protocol is recommended. This workflow ensures total radioactivity recovery accountability.
Phase 1: Dose Preparation & Administration
-
Synthesis: Prepare [¹⁴C]-Axitinib labeled at the indazole ring to ensure metabolic stability of the radiolabel (preventing loss of label via CO₂ exhalation).
-
Formulation: Administer 5 mg oral solution/suspension (approx. 100 µCi) to fasted healthy male subjects (n=6-8).
-
Self-Validation Check: Aliquot dosing solution pre- and post-administration to calculate the exact delivered radioactive dose (Gravimetric analysis).
Phase 2: Sample Collection (The "Total Trap" Method)
-
Blood: Collect at 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours.
-
Urine: Total void collection in 24-hour intervals (0-24h, 24-48h, etc.) until <1% radioactivity remains (typically 7-10 days).
-
Feces: Homogenize samples with water/solvent.
-
Emesis: If vomiting occurs within 4 hours, sample must be collected and counted as "unabsorbed dose."
Phase 3: Metabolite Profiling (LC-MS/Radiometry)
-
Extraction: Plasma/Urine injected directly; Feces extracted with Methanol/Acetonitrile.
-
Separation: HPLC with concurrent Radio-Flow Detection (RFD) and Mass Spectrometry (MS) .
-
Identification of M9:
-
Look for Mass Shift: +16 Da (Oxidation) or +32 Da (Sulfone/N-oxide).
-
Retention Time: M9 typically elutes earlier than parent Axitinib due to increased polarity.
-
Validation: Co-chromatography with synthetic M9 standard is required to distinguish M9 from M12 (isobaric sulfoxide isomers).
-
References
-
Pharmacokinetics, Metabolism, and Excretion of [14C]Axitinib in Humans Source: Drug Metabolism and Disposition (Pfizer Inc.) Citation:[8] Smith, B. J., et al. (2014).[1][8][7] "Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans." Drug Metabolism and Disposition, 42(4).
-
In Vitro Kinetic Characterization of Axitinib Metabolism Source: PubMed / NIH Citation: Pithavala, Y. K., et al. (2016). "In Vitro Kinetic Characterization of Axitinib Metabolism."
-
Axitinib (Inlyta) Prescribing Information Source: U.S. Food and Drug Administration (FDA) Citation: FDA Labeling for NDA 202324. "Clinical Pharmacology: Pharmacokinetics."
-
Comparative Safety of Sunitinib vs. Pazopanib (COMPARZ Trial) Source: New England Journal of Medicine Citation: Motzer, R. J., et al. (2013).[9] "Pazopanib versus Sunitinib in Metastatic Renal-Cell Carcinoma."
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Influence of mild and moderate hepatic impairment on axitinib pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
